2-(1,8-Naphthyridin-2-yl)benzoesäure

Übersicht

Beschreibung

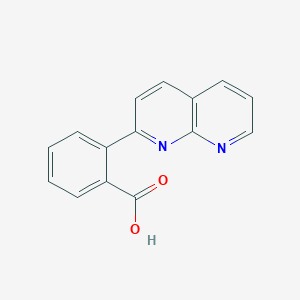

2-(1,8-Naphthyridin-2-yl)benzoic acid is a heterocyclic compound that features a naphthyridine ring fused to a benzoic acid moiety.

Wissenschaftliche Forschungsanwendungen

2-(1,8-Naphthyridin-2-yl)benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 2-(1,8-Naphthyridin-2-yl)benzoic acid is STAT1 , a signal transducer and activator of transcription . STAT1 plays a crucial role in upregulating genes in response to cellular signals, particularly those signals that are involved in cell growth and apoptosis .

Mode of Action

It is known that the compound enhances the activity of stat1 . This enhancement could result in changes in gene expression, leading to alterations in cellular functions such as cell growth and apoptosis .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of 2-(1,8-Naphthyridin-2-yl)benzoic acid’s action are likely to be diverse, given its interaction with STAT1. Potential effects could include changes in cell growth and apoptosis, among others . More research is needed to fully understand these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1,8-Naphthyridin-2-yl)benzoic acid. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,8-Naphthyridin-2-yl)benzoic acid typically involves multicomponent reactions (MCRs) and metal-catalyzed processes. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under air atmosphere . Another approach involves the Friedländer condensation of 2-aminonicotinaldehydes with terminal alkynes in the presence of copper triflate (Cu(OTf)2) and diethylamine (Et2NH) .

Industrial Production Methods

While specific industrial production methods for 2-(1,8-Naphthyridin-2-yl)benzoic acid are not extensively documented, the general principles of large-scale synthesis would likely involve optimizing the aforementioned synthetic routes for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and greener reaction conditions to minimize waste and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,8-Naphthyridin-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the naphthyridine ring to its dihydro form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, dihydro-naphthyridines, and various substituted naphthyridine compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,8-Naphthyridine: Shares the naphthyridine core but lacks the benzoic acid moiety.

Quinoline: Similar structure but with a nitrogen atom at a different position in the ring.

Isoquinoline: Another structural isomer with different nitrogen positioning.

Uniqueness

2-(1,8-Naphthyridin-2-yl)benzoic acid is unique due to its combination of the naphthyridine and benzoic acid functionalities, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

2-(1,8-Naphthyridin-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core linked to a benzoic acid moiety, which enhances its chemical reactivity and biological interactions. This unique structure allows for versatile modifications that can influence its biological activity.

Primary Target : The primary target of 2-(1,8-Naphthyridin-2-yl)benzoic acid is STAT1 (signal transducer and activator of transcription), which plays a crucial role in mediating cellular responses to cytokines and growth factors. The compound enhances STAT1 activity, potentially leading to various cellular effects such as altered cell growth and apoptosis.

Mode of Action : The compound's interaction with STAT1 suggests its involvement in signaling pathways that regulate immune responses and inflammation. Enhanced STAT1 activity may also contribute to the modulation of antibiotic efficacy against resistant bacterial strains.

Antimicrobial Activity

Research indicates that 2-(1,8-Naphthyridin-2-yl)benzoic acid exhibits promising antimicrobial properties. It has been investigated for its ability to enhance the activity of antibiotics against multi-resistant bacterial strains. In vitro studies have shown that it can effectively inhibit the growth of various pathogens, including those responsible for serious infections .

Antiparasitic Activity

In a study focused on leishmaniasis, derivatives of naphthyridine demonstrated significant antiparasitic activity. Although specific data on 2-(1,8-Naphthyridin-2-yl)benzoic acid in this context is limited, the structural similarities suggest potential efficacy against parasites like Leishmania donovani .

Anticancer Potential

The compound's structural characteristics align it with other naphthyridine derivatives known for their anticancer properties. Studies have shown that naphthyridine compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . Further research is needed to elucidate the specific anticancer mechanisms of 2-(1,8-Naphthyridin-2-yl)benzoic acid.

Study on Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of synthesized naphthyridine derivatives, including 2-(1,8-Naphthyridin-2-yl)benzoic acid. The results indicated moderate to good antibacterial efficacy against several strains using an agar dilution method. Molecular docking studies suggested structural compatibility with DNA gyrase B, a target for many antibacterial agents .

Pharmacokinetic Profile

The pharmacokinetics (ADME properties) of 2-(1,8-Naphthyridin-2-yl)benzoic acid are currently under investigation. Early findings suggest that environmental factors such as pH and temperature significantly influence its stability and bioavailability. Understanding these properties will be crucial for developing effective therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,8-Naphthyridine | Naphthyridine core | Antimicrobial, anticancer |

| Quinoline | Nitrogen atom at different position | Antimicrobial |

| Isoquinoline | Different nitrogen positioning | Varies; less studied than naphthyridines |

Eigenschaften

IUPAC Name |

2-(1,8-naphthyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)12-6-2-1-5-11(12)13-8-7-10-4-3-9-16-14(10)17-13/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESFCCAHDCEFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375556 | |

| Record name | 2-(1,8-naphthyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178617-49-7 | |

| Record name | 2-(1,8-naphthyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,8-Naphthyridin-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.